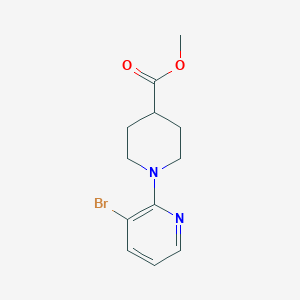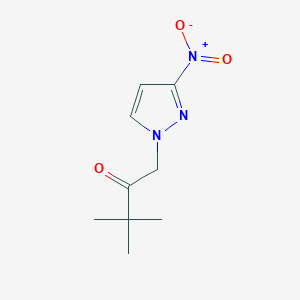
2'-Bromo-2-hydroxyacetophenone
Vue d'ensemble
Description
2’-Bromo-2-hydroxyacetophenone is an organic compound with the molecular formula C8H7BrO2. It is a pale yellow to yellow crystalline solid, known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a bromine atom and a hydroxyl group attached to an acetophenone structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2’-Bromo-2-hydroxyacetophenone can be synthesized through the bromination of 2-hydroxyacetophenone. The reaction typically involves the use of bromine in a solvent such as chloroform or acetic acid. For instance, bromination in refluxing acetic acid for 2.5 hours yields the compound with a melting point of 107-108°C .
Industrial Production Methods: Industrial production methods for 2’-Bromo-2-hydroxyacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Bromo-2-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted acetophenones.
Oxidation: Formation of bromo-substituted benzoic acids or aldehydes.
Reduction: Formation of bromo-substituted alcohols.
Applications De Recherche Scientifique
2’-Bromo-2-hydroxyacetophenone is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in the preparation of complex molecules.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as a precursor for agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 2’-Bromo-2-hydroxyacetophenone involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrophilic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-3’-hydroxyacetophenone
- 2-Bromo-4’-fluoroacetophenone
Comparison: 2’-Bromo-2-hydroxyacetophenone is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and properties compared to its analogs. For example, the presence of the hydroxyl group at the ortho position relative to the carbonyl group enhances its ability to participate in intramolecular hydrogen bonding, affecting its chemical behavior and applications .
Propriétés
IUPAC Name |
1-(2-bromophenyl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQOSELNMBYWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)

